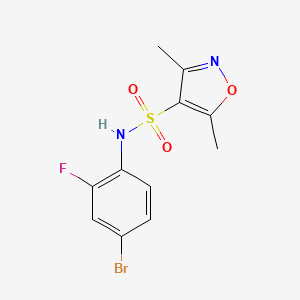![molecular formula C19H13F4N3O3S B10960254 4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10960254.png)
4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic compound characterized by its unique structure, which includes difluoromethoxy and methoxyphenyl groups, as well as a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves multiple steps, including the introduction of difluoromethoxy and methoxyphenyl groups. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product. Common methods include the use of palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxy and methoxyphenyl derivatives, as well as compounds with similar tricyclic structures.
Uniqueness
What sets 4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H13F4N3O3S |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C19H13F4N3O3S/c1-7-5-9(15(20)21)24-18-12(7)13-14(30-18)17(27)26-16(25-13)8-3-4-10(29-19(22)23)11(6-8)28-2/h3-6,15,19H,1-2H3,(H,25,26,27) |
InChI Key |
URAHETIGBIUCBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=N3)C4=CC(=C(C=C4)OC(F)F)OC)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[N-(1,3-benzoxazol-2-yl)carbamimidoyl]acetamide](/img/structure/B10960172.png)

![1,5-dimethyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B10960187.png)
![N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10960201.png)
![3-(2,6-dichlorophenyl)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10960208.png)
![3-[(3-bromophenoxy)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B10960213.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide](/img/structure/B10960228.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10960232.png)
![Ethyl [2-bromo-6-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetate](/img/structure/B10960236.png)
![Ethyl 2,7,7-trimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10960242.png)
![4-(difluoromethoxy)-3-methoxy-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B10960245.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide](/img/structure/B10960246.png)
![3,4,5-trihydroxy-N'-[(1E)-1-(pyridin-4-yl)ethylidene]benzohydrazide](/img/structure/B10960249.png)
![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10960257.png)
